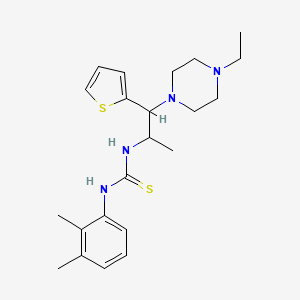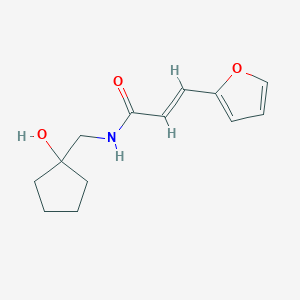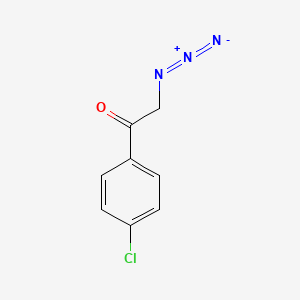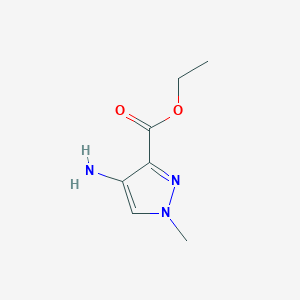![molecular formula C18H18ClN3S B2524457 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine CAS No. 329708-85-2](/img/structure/B2524457.png)
4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine” is a chemical compound that has been studied in the context of various applications. For instance, thieno[3,2-d]pyrimidine derivatives have been synthesized as potential EZH2 inhibitors . EZH2 is a protein that has been implicated in various types of cancer, and these compounds have shown antiproliferative activity against several cancer cell lines .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives involves structural modifications of tazemetostat . The process includes several key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .Molecular Structure Analysis
The molecular structure of these compounds is complex, with a thieno[2,3-d]pyrimidine core and various substituents. The structure–activity relationship (SAR) studies indicate that certain moieties are more suitable for improving the antitumor activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The reactions are carefully designed to construct the thienopyrimidine ring and subsequently the fused heterocyclic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific substituents present. For instance, different heteroatoms introduced into the ancillary ligands may result in different photoluminescence quantum efficiencies .Scientific Research Applications
- These complexes exhibit efficient orange-to-yellow electroluminescence with low efficiency roll-off. The OLEDs based on these complexes demonstrate good performance, making them promising candidates for display technologies .
Organic Light-Emitting Diodes (OLEDs)
Crystal Engineering
Mechanism of Action
Target of Action
The primary target of 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is the enzyme EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, a process critical to the regulation of gene expression.
Mode of Action
4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine acts as an inhibitor of EZH2 . By binding to this enzyme, it prevents EZH2 from adding methyl groups to histones. This inhibition alters the methylation status of histones, thereby affecting gene expression.
Biochemical Pathways
The inhibition of EZH2 by 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine affects the histone methylation pathway . Changes in histone methylation can lead to alterations in the transcription of various genes, including those involved in cell proliferation and differentiation.
Result of Action
The inhibition of EZH2 by 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine can lead to changes in gene expression, affecting cellular processes such as proliferation and differentiation . In cancer cells, this can result in decreased proliferation and increased apoptosis, contributing to the compound’s antitumor activity .
Future Directions
properties
IUPAC Name |
4-(azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S/c19-14-7-5-13(6-8-14)15-11-23-18-16(15)17(20-12-21-18)22-9-3-1-2-4-10-22/h5-8,11-12H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUBJORPHDAPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2524376.png)
![N-(4-fluorobenzyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524377.png)


![Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-](/img/structure/B2524381.png)
![4-(2-methylbutyl)phenyl (E)-3-[4-(hexyloxy)phenyl]-2-propenoate](/img/structure/B2524382.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524384.png)



![3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2524391.png)

